Pharmacological properties and receptor binding of 4-Methyl-1-(2-methylpiperidin-4-yl)piperidine
Pharmacological properties and receptor binding of 4-Methyl-1-(2-methylpiperidin-4-yl)piperidine
An In-Depth Technical Guide to the Pharmacological and Receptor Binding Properties of 4-Methyl-1-(2-methylpiperidin-4-yl)piperidine
Abstract: This technical guide provides a comprehensive framework for the characterization of the novel compound 4-Methyl-1-(2-methylpiperidin-4-yl)piperidine. Given the absence of published data on this specific molecule, this document outlines a predictive pharmacological profile based on structure-activity relationships of analogous piperidine-containing compounds. It further details a systematic, multi-tiered experimental strategy for the full elucidation of its receptor binding affinities, functional activities, and potential therapeutic applications. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and advancement of novel CNS-active agents.
Introduction and Structural Rationale
The piperidine moiety is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of pharmaceuticals and bioactive alkaloids.[1][2] Its conformational flexibility and ability to be readily substituted allows for the precise orientation of pharmacophoric features, leading to potent and selective interactions with a wide range of biological targets, particularly within the central nervous system (CNS).[2][3]
The compound of interest, 4-Methyl-1-(2-methylpiperidin-4-yl)piperidine, presents a unique 1,4'-bipiperidine scaffold. This structure suggests a number of potential pharmacological activities based on the known properties of its constituent parts:
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The 1,4'-Bipiperidine Core: This extended and flexible linker is common in ligands designed to bridge binding pockets in receptors or interact with multiple receptor subtypes.
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The 4-Methylpiperidine Moiety: The methyl group at the 4-position can influence binding affinity and selectivity, as well as metabolic stability.
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The 2-Methylpiperidine Moiety: The alpha-substitution on the second piperidine ring introduces a chiral center, suggesting that the stereochemistry of the molecule could be a critical determinant of its biological activity.[4]
Given these structural features, a primary hypothesis is that 4-Methyl-1-(2-methylpiperidin-4-yl)piperidine is likely to interact with one or more CNS targets, such as G-protein coupled receptors (GPCRs) or ion channels. The piperidine scaffold is a known pharmacophore for opioid, serotonin, dopamine, and sigma receptors.[4][5][6]
Predicted Pharmacological Profile Based on Structural Analogs
Based on an analysis of structurally related compounds, we can predict a number of plausible biological targets for 4-Methyl-1-(2-methylpiperidin-4-yl)piperidine.
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Monoaminergic Systems (Serotonin & Dopamine Receptors): The presence of a substituted piperidine ring is a common feature in ligands for serotonin (5-HT) and dopamine (D) receptors. Specifically, derivatives of 2-methylpiperidine have been shown to possess high affinity for the 5-HT1A receptor and the serotonin transporter.[4]
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Opioidergic System: The piperidine core is central to the structure of many potent opioid analgesics, such as fentanyl and meperidine.[7] It is plausible that the target compound may exhibit affinity for mu (µ), delta (δ), or kappa (κ) opioid receptors.
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Sigma (σ) Receptors: Many piperidine-based compounds exhibit high affinity for sigma-1 and sigma-2 receptors, which are implicated in a variety of CNS functions and disease states, including neuropathic pain.[6]
Tiered Experimental Workflow for Pharmacological Characterization
A systematic approach is required to elucidate the pharmacological profile of this novel compound. The following tiered workflow is proposed, starting with broad screening and progressing to more specific functional and mechanistic assays.
Caption: A tiered experimental workflow for the characterization of 4-Methyl-1-(2-methylpiperidin-4-yl)piperidine.
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assays for Ki Determination
Objective: To quantify the binding affinity (Ki) of 4-Methyl-1-(2-methylpiperidin-4-yl)piperidine for specific receptor targets identified in the primary screen.
Causality Behind Experimental Choices: This assay directly measures the displacement of a known high-affinity radioligand from its receptor by the test compound. This provides a quantitative measure of binding affinity, which is a critical first step in understanding a compound's potential potency. Using a cell membrane preparation expressing the target receptor ensures a high concentration of the target and minimizes interference from other cellular components.
Step-by-Step Methodology:
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Membrane Preparation:
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Culture cells stably expressing the human receptor of interest (e.g., HEK293-h5HT1A).
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Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and large debris.
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Centrifuge the resulting supernatant at 40,000 x g for 30 min at 4°C to pellet the cell membranes.
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Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a Bradford or BCA assay.
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Competition Binding Assay:
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In a 96-well plate, add in the following order:
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Assay buffer.
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A fixed concentration of the appropriate radioligand (e.g., [³H]-8-OH-DPAT for the 5-HT1A receptor), typically at its Kd concentration.
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Increasing concentrations of the test compound (4-Methyl-1-(2-methylpiperidin-4-yl)piperidine), typically from 10⁻¹¹ M to 10⁻⁵ M.
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Cell membrane preparation (typically 10-50 µg of protein per well).
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Define non-specific binding using a high concentration of a known unlabeled ligand (e.g., 10 µM of serotonin for the 5-HT1A receptor).
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Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
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Harvesting and Scintillation Counting:
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Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
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Wash the filters multiple times with ice-cold wash buffer.
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Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
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Data Analysis:
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Plot the percentage of specific binding against the log concentration of the test compound.
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Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Activity
Objective: To determine whether 4-Methyl-1-(2-methylpiperidin-4-yl)piperidine acts as an agonist, antagonist, or inverse agonist at a Gαi/o-coupled receptor identified in the binding assays.
Causality Behind Experimental Choices: This functional assay measures the first step in G-protein activation. Agonist binding to a Gαi/o-coupled GPCR promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation of a measurable radioactive signal that is directly proportional to the level of receptor activation. This assay is a robust method to differentiate between agonists (which stimulate binding), neutral antagonists (which have no effect on their own but block agonist effects), and inverse agonists (which reduce basal [³⁵S]GTPγS binding).
Step-by-Step Methodology:
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Assay Setup:
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Prepare cell membranes expressing the receptor of interest as described in Protocol 1.
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In a 96-well plate, add in the following order:
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Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
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GDP (typically 10-30 µM) to ensure G-proteins are in their inactive state.
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For agonist mode: Increasing concentrations of the test compound.
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For antagonist mode: A fixed concentration of a known agonist (at its EC80) plus increasing concentrations of the test compound.
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Cell membrane preparation (10-20 µg of protein per well).
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Reaction Initiation and Incubation:
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Pre-incubate the plate for 15 minutes at 30°C.
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Initiate the reaction by adding [³⁵S]GTPγS (typically 0.1-0.5 nM).
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Incubate for an additional 30-60 minutes at 30°C.
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Termination and Detection:
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Terminate the reaction by rapid filtration through a glass fiber filter mat, as described in Protocol 1.
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Wash the filters with ice-cold wash buffer.
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Quantify the filter-bound radioactivity using a liquid scintillation counter.
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Data Analysis:
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Agonist Mode: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to a standard full agonist.
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Antagonist Mode: Plot the inhibition of agonist-stimulated binding against the log concentration of the test compound. Fit the data to determine the IC50, and calculate the functional antagonist constant (Kb) using the Gaddum equation.
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Illustrative Quantitative Data
The following table presents hypothetical, yet plausible, data that could be generated from the described experimental protocols.
| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (% of Standard Agonist) | Functional Mode |
| 5-HT1A | 15.2 | 85.7 | 95% | Agonist |
| Sigma-1 (σ1) | 45.8 | - | - | Binding Only |
| Dopamine D2 | > 10,000 | - | - | Inactive |
| µ-Opioid | 250.6 | > 1,000 | - | Weak Antagonist |
Conclusion for the Practicing Scientist
4-Methyl-1-(2-methylpiperidin-4-yl)piperidine is a novel chemical entity with a high probability of interacting with CNS targets, particularly those within the monoaminergic and opioidergic systems. The provided protocols offer a robust and validated pathway for its complete pharmacological characterization. The key to unlocking its therapeutic potential will lie in a systematic evaluation of its affinity, functional activity, and selectivity, with particular attention paid to the stereochemical contributions of the 2-methylpiperidine moiety. The data generated from this workflow will be essential for guiding future lead optimization and in vivo studies.
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